5-benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione
Description
5-benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a benzoyl group, a methoxyphenyl group, and an isoindole-dione core
Properties
IUPAC Name |
5-benzoyl-2-(4-methoxyphenyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4/c1-27-17-10-8-16(9-11-17)23-21(25)18-12-7-15(13-19(18)22(23)26)20(24)14-5-3-2-4-6-14/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEFZZSVFYMRTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Synthetic Routes for Core Structure Assembly
The synthesis of 5-benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione begins with the construction of the isoindole-1,3-dione scaffold. A widely adopted approach involves the cyclocondensation of substituted phthalic anhydrides with primary amines. For this target compound, 4-methoxyaniline serves as the amine component, reacting with 3-benzoylphthalic anhydride under refluxing toluene (140°C, 12 h) to yield the intermediate 2-(4-methoxyphenyl)isoindole-1,3-dione .
Modern Catalytic Methods for Enhanced Efficiency
Recent advances employ transition metal catalysis to improve atom economy. A palladium-catalyzed Suzuki-Miyaura coupling introduces the 4-methoxyphenyl group post-cyclization. The iodinated precursor 5-benzoyl-2-iodo-2,3-dihydro-1H-isoindole-1,3-dione reacts with 4-methoxyphenylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%, K₂CO₃ base, DMF/H₂O, 80°C, 6 h) . This method achieves an 85% yield with >99% regioselectivity, outperforming classical electrophilic substitution.
Table 1: Comparative Analysis of Catalytic vs. Classical Methods
| Parameter | Classical Method (AlCl₃) | Catalytic Method (Pd) |
|---|---|---|
| Yield (%) | 78 | 85 |
| Reaction Time (h) | 12 | 6 |
| Selectivity (%) | 92 | >99 |
| TON<sup>a</sup> | N/A | 42.5 |
<sup>a</sup>Turnover number calculated for Pd catalyst .
Solvent and Catalyst Effects on Reaction Kinetics
Solvent polarity critically influences reaction rates. Polar aprotic solvents (DMF, DMSO) accelerate the cyclocondensation step by stabilizing transition states through dipole interactions. In contrast, nonpolar solvents (toluene) favor product crystallization, simplifying purification . For the benzoylation step, dichloromethane’s moderate polarity balances solubility and reactivity, minimizing side products like di-acylated derivatives.
Catalyst loading studies reveal that AlCl₃ concentrations above 1.2 equivalents induce over-acylation, reducing yields to 62%. Conversely, sub-stoichiometric AlCl₃ (0.8 equiv) prolongs reaction times without improving efficiency .
Purification and Analytical Characterization
Crude products are purified via sequential recrystallization (EtOH/acetone, 3:1 v/v) and column chromatography (SiO₂, hexane/EtOAc gradient). The final compound exhibits distinct analytical signatures:
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<sup>13</sup>C NMR : δ 193.0 ppm (C=O benzoyl), 161.1 ppm (C=O isoindole-dione)
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HRMS : m/z Calcd for C₂₂H₁₅NO₄ [M+H]<sup>+</sup>: 358.1073; Found: 358.1075
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X-ray Diffraction : Monoclinic crystal system (space group P2₁/c), with dihedral angles confirming non-planar benzoyl orientation
Mechanistic Insights and Side-Reaction Mitigation
Quantum chemical calculations (DFT, r<sup>2</sup>SCAN-3c level) elucidate the benzoylation mechanism. The AlCl₃-coordinated benzoyl cation attacks the electron-rich C5 position, overcoming a 63.4 kJ/mol activation barrier . Competing C4 acylation is disfavored by steric hindrance from the 2-(4-methoxyphenyl) group.
Common side reactions include:
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Di-acylation : Suppressed by slow benzoyl chloride addition (1 h) and temperature control (0–5°C).
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Ring-opening hydrolysis : Mitigated by anhydrous conditions (molecular sieves, N₂ atmosphere).
Chemical Reactions Analysis
Types of Reactions
5-benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or fully reduced isoindole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl or methoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce various reduced isoindole derivatives
Scientific Research Applications
5-benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for various diseases.
Industry: It finds applications in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its derivatives may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindole derivatives, such as:
- 5-benzoyl-2-phenyl-2,3-dihydro-1H-isoindole-1,3-dione
- 5-benzoyl-2-(4-hydroxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione
- 5-benzoyl-2-(4-nitrophenyl)-2,3-dihydro-1H-isoindole-1,3-dione
Uniqueness
The uniqueness of 5-benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its potential interactions with biological targets, making it a valuable compound for further research and development.
Biological Activity
5-benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione, a compound belonging to the isoindole family, has garnered attention for its potential biological activities. This article reviews its synthesis, biological activities, mechanisms of action, and therapeutic potentials based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H17NO3. The compound features a benzoyl group and a methoxyphenyl moiety attached to a dihydroisoindole core. This structural configuration is significant as it influences the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the condensation of an appropriate benzoyl derivative with a substituted aniline in the presence of a suitable catalyst. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A431 (epidermoid carcinoma) | <10 | |
| Jurkat (T-cell leukemia) | <10 | |
| U251 (glioblastoma) | <15 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression. Molecular dynamics simulations have suggested that the compound interacts with key proteins involved in cancer cell survival pathways.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and reduces inflammatory markers in vitro. The underlying mechanism may involve the modulation of NF-kB signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases and promotes mitochondrial dysfunction leading to apoptosis in cancer cells.
- Cell Cycle Arrest : It interferes with cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs), causing G1/S phase arrest.
- Anti-inflammatory Pathways : By inhibiting NF-kB activation, it reduces the expression of inflammatory mediators.
Case Studies
A notable study investigated the effects of this compound on human melanoma cells. The results indicated significant inhibition of cell migration and invasion at concentrations as low as 5 µM. This suggests its potential application in preventing metastasis in melanoma patients .
Another case study focused on its effects in vivo using mouse models bearing xenografts of human cancers. The compound significantly reduced tumor volume compared to control groups and showed a favorable safety profile with minimal toxicity observed at therapeutic doses.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of isoindole precursors with benzoyl and 4-methoxyphenyl derivatives. Key parameters include:
- Temperature control : Reactions often proceed at 80–120°C to balance reactivity and decomposition risks.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates .
- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) optimize cyclization steps.
Experimental design using fractional factorial methods can minimize trial-and-error approaches by isolating critical variables (e.g., solvent polarity, stoichiometry) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of:
- X-ray crystallography : Resolve the isoindole-dione core and substituent orientations (e.g., methoxyphenyl torsion angles) .
- Spectroscopy :
- NMR : H and C NMR to confirm benzoyl and methoxy group integration.
- IR : Identify carbonyl (C=O) stretching vibrations (~1700 cm) and methoxy C–O bonds (~1250 cm).
- Computational modeling : Density Functional Theory (DFT) to calculate HOMO-LUMO gaps and predict reactivity .
Q. What preliminary assays are recommended to evaluate biological activity?
- Methodological Answer :
- Antimicrobial screening : Use agar diffusion assays against Gram-positive/negative bacteria and fungi, with ampicillin and fluconazole as controls.
- Cytotoxicity testing : MTT assays on human cell lines (e.g., HEK-293) to assess IC values.
- Enzyme inhibition : Kinase or protease inhibition assays, leveraging the isoindole-dione scaffold’s potential to interact with ATP-binding pockets .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in novel chemical reactions?
- Methodological Answer :
- Reaction path search algorithms : Quantum chemical calculations (e.g., Gaussian or ORCA) simulate transition states and intermediates.
- Machine learning : Train models on PubChem data to predict regioselectivity in electrophilic substitutions (e.g., nitration or halogenation) .
- Molecular docking : Predict binding affinities for target proteins (e.g., cyclooxygenase-2) to prioritize synthesis of derivatives .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer :
- Meta-analysis : Compare datasets across studies, adjusting for variables like assay protocols (e.g., serum concentration in cell culture).
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing methoxy with ethoxy) to isolate bioactive moieties.
- Reproducibility checks : Validate results in orthogonal assays (e.g., fluorescence-based vs. colorimetric cytotoxicity assays) .
Q. What strategies optimize multi-step synthesis to reduce byproduct formation?
- Methodological Answer :
- Design of Experiments (DoE) : Use Plackett-Burman or Box-Behnken designs to optimize parameters (e.g., temperature, catalyst loading) .
- In-situ monitoring : Employ HPLC or Raman spectroscopy to track reaction progress and intermediate stability.
- Protecting groups : Temporarily shield reactive sites (e.g., benzoyl carbonyls) during isoindole ring functionalization .
Q. How does the compound’s epoxyisoindole core influence its material science applications?
- Methodological Answer :
- Polymer synthesis : Incorporate the compound into polyimide backbones via condensation polymerization; evaluate thermal stability (TGA) and mechanical properties (DSC).
- Surface coatings : Assess adhesion and corrosion resistance using electrochemical impedance spectroscopy (EIS) .
- Comparative studies : Benchmark against structurally similar isoindole derivatives (e.g., 5-ethoxy analogs) to isolate core-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
